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molecular formula C11H10O3 B184901 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 4115-76-8

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B184901
M. Wt: 190.19 g/mol
InChI Key: MVMMGVPSTRNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05216176

Procedure details

A solution of 4,8-dimethyl-7-hydroxycoumarin (4.85 g, 25.5 mmoles) in 200 ml of acetone was reacted with 3-bromopropene (4.62 g, 38.2 mmoles) in the presence of anhydrous potassium carbonate (10 g). The reaction mixture was heated under reflux for 4 hours, cooled and filtered. The collected solid was washed with fresh acetone. The filtrate and washings were combined and the solvent evaporated under reduced pressure. The crude product was recrystallized from methanol to yield the title compound as fluffy, white needles, m.p. 107°-108° C., 3.5 g, 60% yield. 1H NMR: 2.3 (s, 3H, C8 --CH3), 2.4 (d, 3H, C4 --CH3J=1.2 Hz), 4.6 (dt, 2H, O--CH2J=1.5, 4.8 Hz), 5.4 (m, 2H, =CH2J=4.8 Hz), 5.9 (m, 1H, --CH=CH2), 6.1 (d, 1H, C3 --H, J=1.2 Hz), 6.8 (d, 1H, C6 --H, J=9.0 Hz), 7.3 (d, 1H, C5 --H, J=9.0 Hz)
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.Br[CH2:16][CH:17]=[CH2:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([O:12][CH2:18][CH:17]=[CH2:16])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
CC1=CC(OC2=C(C(=CC=C12)O)C)=O
Name
Quantity
4.62 g
Type
reactant
Smiles
BrCC=C
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with fresh acetone
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=C(C(=CC=C12)OCC=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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